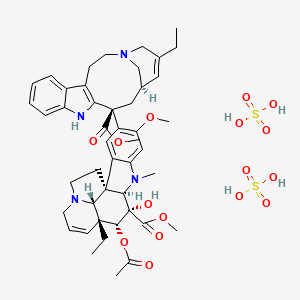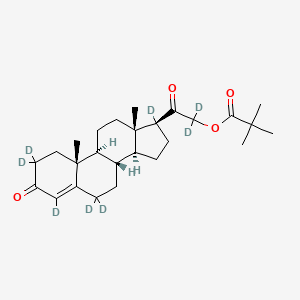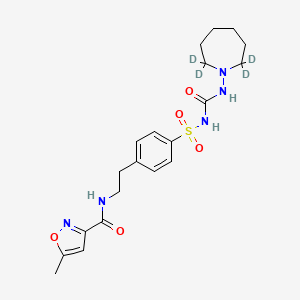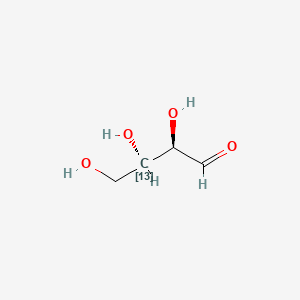
3-Chlorotyrosine-13C9, 15N (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorotyrosine-13C9, 15N (hydrochloride) is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of 3-Chlorotyrosine, an amino acid that has been modified to include these isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotyrosine-13C9, 15N (hydrochloride) typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:
Direct Chlorination: Tyrosine is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride in the presence of isotopically labeled precursors.
Isotopic Exchange: The isotopic exchange method involves the replacement of hydrogen atoms in tyrosine with carbon-13 and nitrogen-15 atoms using labeled reagents under specific conditions
Industrial Production Methods
Industrial production of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves large-scale synthesis using automated systems and reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorotyrosine-13C9, 15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in 3-Chlorotyrosine can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under controlled temperatures
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated and reduced products.
Substitution: Formation of substituted tyrosine derivatives with various functional groups
Aplicaciones Científicas De Investigación
3-Chlorotyrosine-13C9, 15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Employed in protein labeling and tracking experiments to study protein synthesis, degradation, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds, particularly in the field of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves its incorporation into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The isotopic labels allow for precise detection and quantification, enabling researchers to study metabolic pathways, protein interactions, and drug metabolism. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorotyrosine: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
L-Tyrosine: A naturally occurring amino acid, used in various biochemical and metabolic studies.
D-Tyrosine: An enantiomer of L-Tyrosine, used in stereochemical studies and as a chiral building block
Uniqueness
3-Chlorotyrosine-13C9, 15N (hydrochloride) is unique due to its isotopic labeling, which provides enhanced detection and tracking capabilities in research applications. This makes it particularly valuable in studies requiring precise quantification and analysis of metabolic pathways and protein interactions .
Propiedades
Fórmula molecular |
C9H11Cl2NO3 |
|---|---|
Peso molecular |
262.02 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-(3-chloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,11+1; |
Clave InChI |
DDKBCJANROGKFJ-HLRMJPPESA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])Cl)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)







